molecular formula C23H19N5O4 B2928999 N-[4-(acetylamino)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105201-06-6

N-[4-(acetylamino)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No. B2928999
CAS RN: 1105201-06-6
M. Wt: 429.436
InChI Key: MFIFHCQTKOVOBF-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H19N5O4 and its molecular weight is 429.436. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential

The research on 1,3,4-oxadiazole and pyrazole derivatives, including compounds structurally related to N-[4-(acetylamino)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide, highlights their computational and pharmacological potential. These compounds have been investigated for their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. Docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) revealed moderate inhibitory effects, with certain derivatives showing significant affinity and potential for analgesic and anti-inflammatory effects (Faheem, 2018).

Antimicrobial Activity

A study on 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their reactions with various nitrogen-based nucleophiles has unveiled the antimicrobial potential of these compounds. The synthesized compounds demonstrated good antimicrobial activity, with specific derivatives showing high activity towards most strains. Computational calculations correlated well with experimental findings, suggesting the effectiveness of these derivatives as antimicrobial agents (Fahim & Ismael, 2019).

Synthesis and Evaluation of Derivatives

The synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds has been explored, revealing their moderate to potent antimicrobial activities. These studies underscore the structural versatility and biological relevance of these compounds, providing a foundation for further pharmacological exploration (Khalid et al., 2016).

Anti-inflammatory Activity

Research on substituted 1,3,4-oxadiazoles has demonstrated significant anti-inflammatory activity. These compounds, synthesized through the cyclization of corresponding thiosemicarbazides, exhibit varying degrees of effectiveness in inhibiting inflammation, showcasing the therapeutic potential of 1,3,4-oxadiazole derivatives in the treatment of inflammatory conditions (Nargund et al., 1994).

Anticancer Properties

The design and synthesis of 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazole compounds have been investigated for their anticancer properties. These novel compounds have been evaluated for cytotoxicity against various cancer cell lines, revealing potent cytotoxic effects on specific lines and highlighting the potential of these derivatives in cancer therapy (Vinayak et al., 2014).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4/c1-15(29)24-17-9-11-18(12-10-17)25-20(30)14-28-13-5-8-19(23(28)31)22-26-21(27-32-22)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIFHCQTKOVOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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